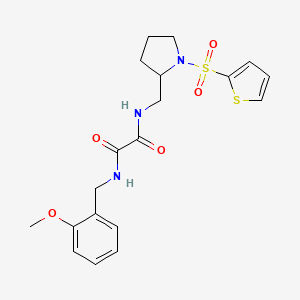

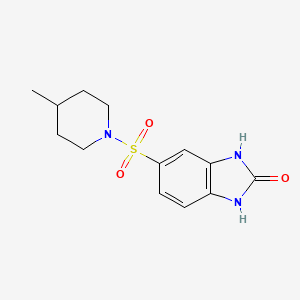

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C17H19N3O3 . It has an average mass of 313.351 Da and a monoisotopic mass of 313.142639 Da .

Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which could be a key step in the synthesis of this compound, was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at the 3,5-positions. The compound also contains a tetrahydroquinazolinone ring and a methoxyphenyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 88.4±0.5 cm3, and a polar surface area of 73 Å2 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound’s LogP is 2.77, indicating its relative lipophilicity .Scientific Research Applications

Antimicrobial Applications

Compounds related to "2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Raju et al. (2016) synthesized two series of diversely substituted compounds, showing significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger. These findings highlight the potential of these compounds as antimicrobial agents (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).

Anticancer Applications

Novel quinazolinone derivatives, including structures similar to the compound , have been investigated for their antitumor and antifungal activities. El-bayouki et al. (2011) synthesized derivatives that showed high to moderate activity towards cell lines, indicating their potential use in cancer treatment (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).

Catalytic Applications

Ebrahimipour et al. (2018) explored the catalytic activities of a novel quinazoline Schiff base ligand and its Cu(II) complex in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study presents the compound's role in facilitating electrophilic reactions, offering insights into its application in organic synthesis and potential industrial processes (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-14-12-15(2)27(25-14)22-24-19-7-5-4-6-18(19)21(29)26(22)13-20(28)23-16-8-10-17(30-3)11-9-16/h8-12H,4-7,13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGMLKUDGTWQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2648331.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)

![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)

![1-(4-chlorobenzyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2648342.png)

![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)

![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)